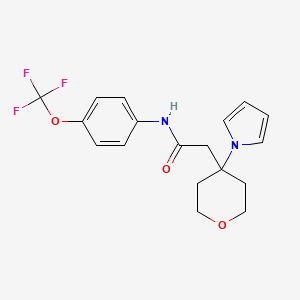

C18H19F3N2O3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19F3N2O3 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-(4-pyrrol-1-yloxan-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C18H19F3N2O3/c19-18(20,21)26-15-5-3-14(4-6-15)22-16(24)13-17(7-11-25-12-8-17)23-9-1-2-10-23/h1-6,9-10H,7-8,11-13H2,(H,22,24) |

InChI Key |

BCTHVTVZDLUKJX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for C18h19f3n2o3

Overview of Synthetic Routes to C18H19F3N2O3 and its Structural Analogs

The molecular formula this compound suggests a structure that likely contains a trifluoromethylated nitrogen-containing heterocyclic core, possibly linked to an aromatic moiety. Synthetic strategies would therefore involve the construction of this core, introduction of the trifluoromethyl group, and the formation of key carbon-nitrogen or carbon-carbon bonds to assemble the final molecule.

Traditional synthetic routes to compounds with structural features similar to those suggested by this compound often rely on well-established named reactions and functional group transformations. These methods, while robust, may sometimes require harsh reaction conditions and multiple steps.

A plausible classical approach could involve the synthesis of a substituted piperidine (B6355638) ring, a common nitrogen heterocycle in medicinal chemistry. nih.govnih.gov The synthesis of polysubstituted piperidines can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors or through cycloaddition reactions. whiterose.ac.uk For instance, a substituted pyridine could be synthesized and subsequently hydrogenated to yield the desired piperidine core.

The introduction of the trifluoromethyl (CF3) group is a critical step. Classical methods for trifluoromethylation can be challenging due to the high reactivity of the reagents involved. However, the development of reagents like sodium trifluoromethanesulfinate (CF3SO2Na) has provided more accessible routes for the trifluoromethylation of heteroaromatic systems. nih.gov Another approach involves the use of trifluoromethyl-containing building blocks in the synthesis from the outset. For example, a starting material already bearing a CF3 group could be used to construct the heterocyclic ring. researchgate.netresearchgate.net

The final assembly of the molecule might involve the coupling of the trifluoromethylated heterocyclic core with another molecular fragment, likely an aromatic ring, through standard cross-coupling reactions.

Table 1: Comparison of Classical Synthesis Steps

| Step | Reaction Type | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Heterocycle Formation | Pyridine Reduction | H2, Pd/C or PtO2 | Well-established, predictable stereochemistry in some cases. | Requires high pressure, may not be suitable for sensitive functional groups. |

| Trifluoromethylation | Radical Trifluoromethylation | CF3SO2Na, oxidant | Direct C-H functionalization is possible. | Can lack regioselectivity, may require optimization. |

| Coupling | Nucleophilic Aromatic Substitution | Activated aryl halide, base | Simple procedure for certain substrates. | Limited to electron-deficient aryl halides. |

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. For the synthesis of a molecule like this compound, which contains a nitrogen-heterocycle likely linked to an aryl group, copper-catalyzed N-arylation reactions (Ullmann condensation) are particularly relevant. mdpi.commdpi.com

These reactions provide a powerful tool for the formation of C-N bonds between a nitrogen-containing heterocycle and an aryl halide. acs.orgsemanticscholar.org The use of copper catalysts, often in combination with specific ligands, allows for the coupling of a wide range of nitrogen heterocycles with aryl and heteroaryl halides under relatively mild conditions. mdpi.com This method would be highly applicable for the final step in the synthesis of this compound, coupling the pre-formed trifluoromethylated nitrogen heterocycle with an appropriate aryl halide.

Table 2: Key Features of Copper-Catalyzed N-Arylation

| Feature | Description |

|---|---|

| Catalyst | Typically Cu(I) salts (e.g., CuI) or copper nanoparticles. mdpi.comacs.org |

| Ligands | Diamines, amino acids, or phenanthroline derivatives can enhance catalytic activity. nih.gov |

| Substrates | Wide range of nitrogen heterocycles and aryl/heteroaryl halides. acs.org |

| Conditions | Generally milder than traditional Ullmann reactions. |

| Advantages | Good functional group tolerance, cost-effective compared to palladium catalysis. nih.gov |

Stereoselective Synthesis of this compound Isomers

The presence of stereocenters in the this compound molecule would necessitate the use of stereoselective synthetic methods to obtain specific isomers. This is particularly important in medicinal chemistry, where different stereoisomers can exhibit vastly different biological activities.

The synthesis of chiral, non-racemic piperidine derivatives is a well-explored area of research. nih.govnih.govacs.orgacs.org Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the hydrogenation of a substituted pyridine precursor can lead to the formation of specific diastereomers of the resulting piperidine. whiterose.ac.uk

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. For instance, enantioselective cyclization reactions catalyzed by chiral transition metal complexes can be employed to construct the chiral heterocyclic core. acs.org The development of enantioselective methods for the introduction of trifluoromethyl groups is also an active area of research. acs.org

Recent advances have demonstrated the use of boronyl radical-catalyzed cycloaddition reactions for the regio- and diastereoselective synthesis of polysubstituted piperidines, offering a modern approach to controlling stereochemistry. nih.gov

In the synthesis of complex molecules with multiple functional groups, protecting groups are indispensable tools. jocpr.comfiveable.mewikipedia.orgorganic-chemistry.org They are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring at another site in the molecule. jocpr.comorganic-chemistry.org After the desired transformation is complete, the protecting group is removed.

In the context of synthesizing a specific isomer of this compound, protecting groups could be used to:

Protect a reactive amine or hydroxyl group during a harsh reaction step. fiveable.me

Influence the stereochemical outcome of a reaction by sterically blocking one face of the molecule.

Enable the selective functionalization of one of several similar functional groups. organic-chemistry.org

The choice of protecting group is crucial and is guided by its stability to the reaction conditions and the ease of its removal. Common protecting groups for amines include carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). fiveable.me

Table 3: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Boc2O, base | Strong acid (e.g., TFA) |

| Amine | Carboxybenzyl | Cbz | CbzCl, base | Hydrogenolysis (H2, Pd/C) |

| Hydroxyl | Silyl ether | TBDMS, TIPS | Silyl chloride, base | Fluoride source (e.g., TBAF) |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce the environmental impact of drug manufacturing. mdpi.cominstituteofsustainabilitystudies.comnih.govresearchgate.netispe.org These principles aim to design chemical processes that are more efficient, use less hazardous substances, and generate less waste.

In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Catalytic reactions, by their nature, often have high atom economy.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2. instituteofsustainabilitystudies.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis : Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. ispe.org The use of copper catalysts in N-arylation is a good example.

Renewable Feedstocks : Sourcing starting materials from renewable resources where feasible. researchgate.net

By incorporating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly. For example, developing a one-pot synthesis or a continuous flow process could significantly reduce waste and improve efficiency. nih.govispe.org

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Boc | tert-Butyloxycarbonyl |

| Cbz | Carboxybenzyl |

| TBDMS | tert-Butyldimethylsilyl |

| TIPS | Triisopropylsilyl |

| TFA | Trifluoroacetic acid |

| TBAF | Tetrabutylammonium fluoride |

| Pd/C | Palladium on carbon |

| PtO2 | Platinum dioxide (Adams' catalyst) |

| CF3SO2Na | Sodium trifluoromethanesulfinate |

| CuI | Copper(I) iodide |

Solvent-Free and Aqueous-Phase Reactions

Solvent-free reactions, also known as dry media or solid-state reactions, are conducted in the absence of conventional organic solvents. slideshare.net This approach aligns with the principles of green chemistry by reducing pollution, lowering costs, and simplifying experimental processes and handling. slideshare.netresearchgate.net Reactions can be initiated by grinding, milling, or heating the reactants. The advantages include enhanced reaction rates due to higher reactant concentrations, improved selectivity, and easier product purification. slideshare.netorganic-chemistry.org Ball milling, for instance, has emerged as a promising mechanochemical technique for the solvent-less synthesis of pharmaceutically important molecules. rsc.org

Aqueous-phase synthesis utilizes water as the reaction medium, offering a safe, non-flammable, and environmentally friendly alternative to volatile organic solvents. While organic compounds often have limited solubility in water, techniques such as the use of phase-transfer catalysts or the in-situ generation of reagents can facilitate reactions in an aqueous medium. researchgate.net

Sustainable Catalysis

Sustainable catalysis, a cornerstone of green chemistry, focuses on the use of catalysts that are efficient, recyclable, cost-effective, and environmentally benign. researchgate.netmdpi.com This includes a wide range of catalyst types such as homogeneous, heterogeneous, organocatalysts, and biocatalysts (enzymes). researchgate.net The goal is to replace toxic or heavy-metal catalysts with more sustainable alternatives. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and improving process economics. researchgate.net Recent research has explored the use of novel materials, such as chitosan (B1678972) and functionalized nanoparticles, as sustainable catalysts for various organic transformations. researchgate.netresearchgate.net

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. chim.itnih.gov This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and pressure, enhanced safety due to smaller reaction volumes, and improved reaction yields and selectivity. chim.itnih.gov

The modular nature of flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process. youtube.com When combined with automation, flow chemistry enables high-throughput screening, rapid reaction optimization, and the on-demand synthesis of molecules. youtube.comnih.gov Automated synthesis platforms can perform complex, multi-step syntheses with minimal human intervention, accelerating the discovery and development of new chemical entities. chemistryworld.comyoutube.comnih.govchemistryworld.com

Retrosynthetic Analysis and Computer-Aided Synthesis Planning

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. airitilibrary.comlkouniv.ac.inamazonaws.com The process begins with the target molecule and involves mentally breaking it down into simpler, commercially available precursors through a series of "disconnections," which represent the reverse of known, reliable chemical reactions. lkouniv.ac.inamazonaws.com

This logical framework is the foundation for Computer-Aided Synthesis Planning (CASP). synthiaonline.comnih.govnih.gov Modern CASP software, such as SYNTHIA®, utilizes vast databases of chemical reactions and sophisticated algorithms, often incorporating machine learning and artificial intelligence, to propose viable synthetic routes. synthiaonline.comnih.govresearchgate.netspringernature.com These tools can help chemists identify novel and efficient pathways, predict reaction outcomes, and optimize synthetic strategies, thereby accelerating the pace of chemical research and development. synthiaonline.comnih.gov

Biological Activities and Mechanistic Investigations of C18h19f3n2o3 and Its Analogs

Anticonvulsant Activity of C18H19F3N2O3 Derivatives

Anticonvulsant drugs, also known as antiepileptic drugs (AEDs), are designed to control and prevent seizures by stabilizing neural activity in the brain ajpbp.com. Research into novel anticonvulsants often involves exploring compounds that can modulate key neuronal targets.

A primary mechanism by which many anticonvulsants exert their effects is through the modulation of voltage-gated ion channels, particularly sodium channels ajpbp.comwikipedia.org. By blocking these channels, these compounds can prevent the propagation of abnormal electrical impulses in the brain, thereby suppressing seizures ajpbp.com. Other identified targets for anticonvulsant activity include GABA receptors, calcium channels, and glutamate (B1630785) receptors ajpbp.comwikipedia.orgnih.gov. Compounds with structural features that allow interaction with these targets are of significant interest in the development of new antiepileptic therapies nih.gov. For instance, research on phenylmethylenehydantoins, which can include trifluoromethyl substituents, has shown that these molecules interact with targets relevant to anticonvulsant activity nih.gov.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence the anticonvulsant efficacy of a compound nih.govnih.govslideshare.net. For anticonvulsant drugs, the presence and positioning of specific functional groups, such as aromatic rings and substituents like halogens or trifluoromethyl groups, can significantly impact their potency and spectrum of activity nih.gov. For example, studies on phenylmethylenehydantoins revealed that alkylated phenyl rings and the presence of a trifluoromethyl group contributed to good anticonvulsant activity nih.gov. Similarly, the development of sugar sulfamate (B1201201) derivatives related to topiramate (B1683207) highlights the importance of structural modifications in enhancing anticonvulsant potency nih.gov. Hybrid compounds designed with multiple structural features have also demonstrated broad-spectrum anticonvulsant efficacy across different seizure models mdpi.com.

Anticancer Research involving this compound-Related Compounds

The investigation of this compound-related compounds in cancer research focuses on their potential to inhibit key enzymes involved in cancer progression or to induce cytotoxic effects on cancer cells.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune evasion by cancer cells by depleting tryptophan and accumulating kynurenine (B1673888), which suppresses T cell responses nih.govnorthwestern.edufrontiersin.orgdovepress.com. Inhibition of IDO1 is a strategy explored in cancer immunotherapy to reverse this immunosuppressive microenvironment and enhance anti-tumor immunity nih.govfrontiersin.orgdovepress.com. Several IDO1 inhibitors have entered clinical research for cancer treatment nih.govdovepress.com. These inhibitors aim to restore T cell function and potentially synergize with other immunotherapies or chemotherapeutic agents dovepress.com.

Histone deacetylase inhibitors (HDACis) are a class of compounds that can alter gene expression by promoting histone hyperacetylation, thereby affecting chromatin structure and accessibility mdpi.comnih.gov. In cancer therapy, HDACis have shown intrinsic anticancer activity and can enhance the efficacy of other treatments, such as DNA-targeting drugs like cisplatin (B142131) mdpi.comnih.gov. By increasing DNA accessibility, HDACis can lead to enhanced DNA damage by chemotherapeutic agents, promoting apoptosis and cell cycle arrest in cancer cells mdpi.com. HDAC inhibitors can also influence the immune system, potentially impacting the efficacy of immunotherapies nih.gov.

The cytotoxic potential of compounds is evaluated by their ability to kill cancer cells, often quantified by IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function, e.g., cell growth and viability, by 50%) scielo.sa.crway2drug.comscielo.brinabj.orgnih.gov. Research involves testing compounds against various cancer cell lines to determine their efficacy and selectivity. For example, studies have reported cytotoxic effects of plant extracts and their fractions on cancer cell lines, with some showing significant inhibition at low concentrations scielo.sa.cr. The development of predictive models for cytotoxicity against different cell lines is also an area of research, aiming to identify promising drug candidates way2drug.com. Combinations of compounds are also investigated for synergistic cytotoxic effects, as seen with doxorubicin (B1662922) and brazilein, which showed enhanced growth suppression of colon cancer cells through cell cycle arrest inabj.org.

Compound List:

this compound (and its analogs/derivatives)

Antimicrobial and Antifungal Potential of this compound Scaffolds

Sertraline (B1200038) has demonstrated notable activity against various pathogenic microorganisms, including bacteria and fungi. Studies indicate that it possesses intrinsic antimicrobial properties and can also potentiate the effects of conventional antibiotics and antifungals.

Inhibition of Bacterial Growth

Sertraline exhibits dose-dependent antibacterial activity against several bacterial species. Minimum Inhibitory Concentration (MIC) values have been reported for various pathogens, indicating varying degrees of susceptibility. For instance, against Listeria monocytogenes, MIC values range from 16 to 32 μg/mL, with a Minimum Bactericidal Concentration (MBC) of 64 μg/mL mdpi.comnih.gov. Sertraline also shows activity against Gram-positive bacteria like Staphylococcus aureus (MIC 20 μg/mL) and Gram-negative bacteria such as Escherichia coli (MIC 40 μg/mL) and Pseudomonas aeruginosa (MIC 60 μg/mL) unichristus.edu.brnih.gov. Furthermore, sertraline has been observed to inhibit biofilm formation in L. monocytogenes, a crucial factor in persistent infections mdpi.com.

Table 1: Antimicrobial Activity of Sertraline Against Selected Bacteria

| Bacterial Species | MIC Range (μg/mL) | MBC (μg/mL) | Reference |

| Listeria monocytogenes | 16–32 | 64 | mdpi.comnih.gov |

| Staphylococcus aureus | 20 | N/A | unichristus.edu.brnih.gov |

| Escherichia coli | 40 | N/A | unichristus.edu.brnih.gov |

| Pseudomonas aeruginosa | 60 | N/A | unichristus.edu.brnih.gov |

Antifungal Properties

Sertraline displays significant antifungal activity against a range of pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. It has been shown to be fungicidal against C. neoformans at concentrations below 10 μg/mL asm.org. For Candida albicans, MIC values have been reported around 128 μg/mL mdpi.com, while against Trichosporon asahii, MICs are in the range of 4–8 μg/mL, with Sub-MIC (SMIC) values for biofilm inhibition at 16–32 μg/mL plos.org. Sertraline's ability to inhibit fungal biofilm formation is also a notable property, contributing to its potential as an antifungal agent unichristus.edu.brtandfonline.commdpi.com.

Table 2: Antifungal Activity of Sertraline Against Selected Fungi

| Fungal Species | MIC Range (μg/mL) | SMIC Range (μg/mL) | Reference |

| Candida albicans | 128 | N/A | mdpi.com |

| Aspergillus spp. | 7–>256 | N/A | asm.org |

| Cryptococcus neoformans | < 10 | N/A | asm.org |

| Trichosporon asahii | 4–8 | 16–32 | plos.org |

Mechanism of Action against Pathogenic Microorganisms

The precise mechanisms underlying sertraline's antimicrobial and antifungal effects are still under investigation. However, research suggests it may act through mechanisms involving intracellular membrane organization, vesicle-mediated transport, and the disruption of membrane and cell wall biosynthesis asm.orgtandfonline.com. Molecular docking studies have indicated that sertraline can bind to lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, which is a common target for antifungal drugs unichristus.edu.brmdpi.comscielo.br. While sertraline's interaction with ergosterol synthesis pathways is suggested, direct evidence of it acting as a potent inhibitor of lanosterol 14α-demethylase, comparable to azole antifungals, is not extensively detailed in the reviewed literature. Information regarding sertraline's direct inhibition of bacterial DNA gyrase has not been found in the provided search results.

Cholinesterase Inhibitory Activity

Sertraline has been identified as an inhibitor of cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This activity is of interest given the role of cholinesterases in neurotransmission and their involvement in neurological disorders like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

Sertraline exhibits inhibitory effects on human serum AChE. Studies report an IC50 value of 4.05 μM for inhibition of human serum cholinesterase, with the inhibition being characterized as mixed in nature nih.govresearchgate.net. Furthermore, sertraline has been shown to inhibit human erythrocyte AChE with an IC50 of 80 μM nih.govresearchgate.net. The compound did not demonstrate significant inhibitory effects on AChE in rat brain striatum tandfonline.comtandfonline.comnih.gov.

Butyrylcholinesterase (BChE) Inhibition

In addition to AChE, sertraline also inhibits BChE. Research indicates an IC50 value of 4.05 μM for the inhibition of human serum cholinesterase, which encompasses both AChE and BChE nih.govresearchgate.net. Other studies report an IC50 of 0.35 mM for human serum BChE tandfonline.comtandfonline.comnih.gov. The inhibition kinetics for BChE by sertraline are also described as mixed nih.govresearchgate.net.

Table 3: Cholinesterase Inhibitory Activity of Sertraline

| Enzyme Type | Source | IC50 Value | Inhibition Type | Reference |

| Acetylcholinesterase (AChE) | Human Serum | 4.05 μM | Mixed | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Human Erythrocyte | 80 μM | Mixed | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Human Serum | 4.05 μM | Mixed | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Human Serum | 0.35 mM | Mixed | tandfonline.comtandfonline.comnih.gov |

Compound List

| Chemical Formula | Common Name |

| This compound | Sertraline |

Implications for Neurodegenerative Research (e.g., Anti-inflammatory Effects)

Research exploring the specific implications of this compound for neurodegenerative research, particularly concerning its anti-inflammatory effects, is not extensively detailed in the current literature. While this compound is identified as an indoleamine 2,3-dioxygenase (IDO) inhibitor mdpi.com, and the broader field of neuroinflammation in neurodegenerative disorders is well-documented, with compounds like epigallocatechin gallate (EGCG) showing anti-inflammatory properties cambridge.org and general reviews highlighting the role of inflammation in diseases such as Alzheimer's and Parkinson's nih.gov, specific studies detailing this compound's anti-inflammatory actions within neurodegenerative contexts have not been identified in the provided search results.

The kynurenine pathway (KP), which is modulated by IDO, is known to be implicated in the pathogenesis of several neurodegenerative diseases nih.govnih.govle.ac.uk. Metabolites of this pathway can exhibit neurotoxic or neuroprotective effects, and imbalances are associated with conditions such as Huntington's, Alzheimer's, and Parkinson's diseases nih.govnih.govjournaltxdbu.com. Furthermore, IDO-1 inhibition has been investigated for its potential to protect against neuroinflammation and oxidative stress in models of Parkinson's disease nih.gov, and its role in neuroimmune regulation and neuroinflammatory effects is recognized mdpi.com. However, direct research findings that specifically link this compound to anti-inflammatory effects in neurodegenerative disease models are not available in the current search results. Consequently, detailed research findings and data tables illustrating these specific implications for this compound cannot be generated at this time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of Structure-Activity Relationships in C18H19F3N2O3 Research

In the context of this compound research, SAR involves systematically altering parts of the molecule—such as the trifluoromethyl group, aromatic rings, or other substituents—and observing the resulting changes in biological effect. nih.gov This empirical approach helps to identify key pharmacophoric features, which are the essential structural components responsible for the compound's activity. By understanding these relationships, chemists can design more potent and selective analogs.

Influence of Molecular Substructure on Biological Activity of this compound Analogs

The biological activity of analogs of this compound is highly dependent on the nature and position of its various molecular substructures. nih.govresearchgate.net Strategic modifications to these parts of the molecule can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical substituent in many modern pharmaceuticals and bioactive compounds, including analogs of this compound. wikipedia.orgmdpi.com Its inclusion can profoundly alter a molecule's physicochemical properties in several beneficial ways: researchgate.netnih.gov

Increased Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), which can enhance the ability of a molecule to cross cellular membranes and improve its bioavailability. mdpi.com It has a Hansch π value of +0.88, indicating its significant contribution to lipophilicity. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown by enzymes in the body. nih.govmdpi.com This increased stability can lead to a longer duration of action.

Electronic Effects : As a strong electron-withdrawing group, the -CF3 group can alter the electronic distribution of an adjacent aromatic ring, which can influence how the molecule binds to its biological target. wikipedia.orgresearchgate.net

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other groups like a methyl or chloro group, meaning it has a similar size and shape but different electronic properties. wikipedia.orgresearchgate.net This substitution can be used to fine-tune the activity of a lead compound. wikipedia.org

Impact of Aromatic and Heterocyclic Moieties

Aromatic and heterocyclic rings are fundamental scaffolds in the design of bioactive molecules like this compound. jocpr.comnih.gov These rigid, planar structures provide a stable framework for the precise three-dimensional arrangement of other functional groups, which is critical for effective binding to biological targets. jocpr.com

Binding Interactions : The π-electron system of aromatic rings can engage in various non-covalent interactions, such as π-stacking with aromatic residues in a protein's active site, which is vital for ligand-receptor recognition. jocpr.com

Pharmacokinetic Profile : Aromatic moieties often enhance a drug's bioavailability by promoting absorption due to their lipophilic nature. jocpr.com

Structural Diversity : Heterocycles—rings containing atoms other than carbon (like nitrogen, oxygen, or sulfur)—introduce a vast range of functionalities. nih.gov They can act as hydrogen bond donors or acceptors, influence the molecule's basicity or acidity, and modulate its solubility and pharmacokinetic profile. mdpi.com In many drugs, five-membered heterocycles are key pharmacophores directly responsible for antibacterial or other activities. nih.gov

Effects of Isomeric Variations on Activity

Isomers are molecules that have the same molecular formula but different arrangements of atoms. solubilityofthings.com These structural differences can lead to significant variations in biological activity. solubilityofthings.com For a molecule with the formula this compound, which may possess chiral centers or geometric constraints, isomerism is a critical consideration. biomedgrid.com

Stereoisomers (Enantiomers) : Many biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. longdom.org One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause unwanted side effects. biomedgrid.com For example, the S-isomer of the anti-inflammatory drug ibuprofen (B1674241) is significantly more potent than the R-isomer. biomedgrid.com

Structural Isomers : These isomers differ in the connectivity of their atoms. solubilityofthings.com Such variations can lead to completely different molecular shapes and chemical properties, resulting in distinct biological activities and metabolic pathways. solubilityofthings.com

Therefore, the synthesis and testing of individual isomers are crucial for developing a safe and effective therapeutic agent. biomedgrid.com

| Isomer | Relative Potency (%) | Observed Effect |

|---|---|---|

| (R)-Isomer | 15 | Weakly Active |

| (S)-Isomer | 100 | Highly Active (Eutomer) |

| Positional Isomer A | 45 | Moderately Active |

| Positional Isomer B | 5 | Inactive |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org By quantifying molecular properties, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. ijsdr.orglibretexts.org

The general form of a QSAR model is: Activity = f (Molecular Descriptors) + error wikipedia.org

The development of a robust QSAR model involves several key steps, including the selection of a training set of compounds, calculation of molecular descriptors, model construction using statistical methods, and rigorous validation. neovarsity.org

Selection of Molecular Descriptors (Physicochemical, Electronic, Topological)

The foundation of any QSAR model is the selection of appropriate molecular descriptors. nih.gov These are numerical values that describe the physicochemical, electronic, or structural properties of a molecule. protoqsar.com For a series of this compound analogs, a wide array of descriptors would be calculated to capture the structural variations responsible for differences in activity. kg.ac.rs

Physicochemical Descriptors : These describe properties like lipophilicity (e.g., LogP), molecular weight, and molar refractivity. They are crucial for modeling how a compound will behave in a biological system, including its absorption and distribution. neovarsity.org

Electronic Descriptors : These quantify the electronic properties of a molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comnih.gov These are particularly important for understanding how a molecule will interact with its target at an electronic level.

Topological Descriptors : Also known as 2D descriptors, these are derived from the two-dimensional representation of the molecule. neovarsity.org They describe aspects like molecular size, shape, and the degree of branching and connectivity.

The careful selection of a combination of these descriptors is essential for building a predictive and mechanistically interpretable QSAR model. nih.gov

| Descriptor Type | Example Descriptor | Property Described |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Topological | Wiener Index | Molecular branching and compactness |

| Physicochemical | Molecular Weight | Size of the molecule |

Statistical and Machine Learning Approaches in QSAR Model Development (e.g., Multiple Linear Regression, Multiple Non-Linear Regression, Artificial Neural Networks)

The development of robust Quantitative Structure-Activity Relationship (QSAR) models for predicting the biological activity of compounds like this compound relies on various statistical and machine learning techniques. These methods aim to establish a mathematical correlation between the molecular descriptors of a series of compounds and their observed biological activities. While specific QSAR studies for this compound are not extensively documented in publicly available literature, the approaches used for structurally analogous compounds, such as alaninamide and phenylacetamide derivatives with anticonvulsant properties, provide a clear framework for how such models would be developed. analchemres.orgresearchgate.net

Multiple Linear Regression (MLR) is a fundamental statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). analchemres.org The goal of MLR is to fit a linear equation to the observed data. For a set of anticonvulsant compounds, the equation would take the general form:

Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their respective regression coefficients, with c₀ being the intercept. The selection of the most relevant descriptors is a critical step to avoid overfitting and to ensure the model's predictive power. analchemres.org

For instance, in a QSAR study on a series of anticonvulsant propanamide derivatives, descriptors such as Kier2, RDF50s, AATS4i, and VE2_D were identified as being significant in determining the anticonvulsant activity. scribd.com

Multiple Non-Linear Regression (MNLR) is employed when the relationship between the molecular descriptors and the biological activity is not linear. This approach can capture more complex relationships within the data.

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of biological neural networks. analchemres.org ANNs are particularly adept at modeling complex, non-linear relationships between molecular descriptors and biological activity. analchemres.orgresearchgate.net A typical ANN architecture for QSAR consists of an input layer, one or more hidden layers, and an output layer. analchemres.org The input layer receives the values of the molecular descriptors for each compound. analchemres.org These inputs are then processed through the hidden layers, where non-linear transformations are applied. The output layer then produces the predicted biological activity. analchemres.org

In a study on phenylacetanilides, an ANN model was developed to predict their anticonvulsant activity. analchemres.org This model utilized a 3-layer feed-forward back-propagation network and demonstrated a higher correlation coefficient (R²) compared to a corresponding MLR model, indicating a non-linear relationship between the descriptors and the activity. analchemres.org

The following table illustrates a hypothetical comparison of the performance of MLR and ANN models in a QSAR study of anticonvulsant compounds, based on typical performance metrics found in the literature. analchemres.org

| Model Type | Correlation Coefficient (R²) | Mean Squared Error (MSE) |

| Multiple Linear Regression (MLR) | 0.60 | 0.09792 |

| Artificial Neural Network (ANN) | 0.85 | 0.06816 |

Validation and Interpretation of QSAR Models for this compound Activity Prediction

The validation of a QSAR model is a crucial step to ensure its reliability and predictive power for new, untested compounds. nih.govresearchgate.net A well-validated model for this compound and its analogs would provide confidence in its ability to accurately predict anticonvulsant activity. Validation is typically performed through internal and external validation techniques. researchgate.net

Internal validation assesses the robustness of the model using the initial dataset. A common method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the dataset. The predictive ability of the model is then evaluated based on the cross-validation correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal consistency and robustness of the model. researchgate.net

External validation evaluates the model's ability to predict the activity of an external set of compounds that were not used in the model's development. nih.gov The predictive correlation coefficient (R²pred) is a key metric for external validation. mdpi.com A high R²pred value suggests that the model has good predictive power for new chemical entities. mdpi.com

The following table outlines key statistical parameters used for the validation of QSAR models.

| Validation Parameter | Description | Acceptable Value |

| Correlation Coefficient (R²) | Measures the goodness of fit of the model to the training data. | Close to 1 |

| Cross-validation Coefficient (Q²) | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² (R²pred) | Measures the predictive ability of the model for an external test set. | > 0.6 |

Interpretation of QSAR Models involves understanding the relationship between the selected molecular descriptors and the biological activity. The coefficients of the descriptors in an MLR model, for example, can provide insights into which molecular properties are positively or negatively correlated with the activity. For instance, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing lipophilicity enhances the anticonvulsant activity of the compounds in that series.

In the context of this compound, which is structurally related to N-benzyl-2-acetamidopropionamide derivatives, QSAR models could elucidate the importance of specific structural features for anticonvulsant activity. nih.govnih.gov For example, studies on similar compounds have shown that the size of substituents at certain positions can significantly impact activity. nih.gov A validated QSAR model would allow for the virtual screening of novel derivatives of this compound to prioritize the synthesis of compounds with potentially enhanced anticonvulsant properties. nih.gov

Computational Chemistry Approaches in C18h19f3n2o3 Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a target macromolecule, typically a protein openaccessjournals.comnih.gov. It is a cornerstone of structure-based drug discovery, enabling the virtual screening of compounds and the optimization of lead structures.

Prediction of Binding Modes and AffinitiesMolecular docking simulations for C18H19F3N2O3 would involve placing the molecule into the active site of a target protein and generating numerous possible binding posesnih.govnih.gov. These poses are then ranked using scoring functions, which estimate the binding affinity. These functions consider various interactions, such as van der Waals forces, hydrogen bonding, electrostatic interactions, and hydrophobic effectsnih.gov. The output provides a prediction of how this compound might bind and its likely binding strength. For instance, docking scores, often expressed in kcal/mol, are used to rank potential binders, with lower (more negative) scores typically indicating higher affinityopenaccessjournals.comnih.gov.

Table 1: Representative Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Mode Description | Key Interactions |

| Kinase X | -9.5 | Occupies hydrophobic pocket, forms hydrogen bond with backbone amide | Hydrophobic contacts, Hydrogen bond (e.g., with Serine residue) |

| Receptor Y | -8.2 | Binds to a polar region, interacts with charged residues | Hydrogen bonds, Ionic interaction (e.g., with Aspartate residue) |

| Enzyme Z | -11.3 | Fits snugly into a deep active site, π-π stacking observed | Hydrophobic interactions, π-π stacking, Hydrogen bonds |

Note: The data presented in this table are illustrative and representative of typical findings in molecular docking studies.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the electronic structure and intrinsic properties of molecules like this compound wikipedia.orgresearchgate.net. DFT methods allow for the accurate calculation of molecular geometries, electronic densities, and energy profiles, which are fundamental to predicting chemical reactivity and stability.

Molecular Dynamics Simulations to Elucidate this compound Behavior

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, tracking the movement of atoms and molecules over time based on classical mechanics and interatomic forces mdpi.comfrontiersin.orgresearchgate.netnih.gov. These simulations are essential for understanding the dynamic stability, flexibility, and interactions of this compound in various environments, such as in solution or within a protein binding site.

MD simulations can reveal how this compound behaves dynamically, including its conformational fluctuations, its interactions with solvent molecules, and its stability over extended periods mdpi.comfrontiersin.orgresearchgate.netnih.gov. For example, simulations can assess whether the molecule remains intact or undergoes significant structural changes under specific conditions. In the context of protein-ligand interactions, MD can refine the binding poses predicted by docking, assess the stability of the complex, and provide insights into the dynamic processes involved in binding and unbinding nih.govacs.orgfrontiersin.org. The presence of the trifluoromethyl group can influence the molecule's lipophilicity and interactions with its environment, which MD simulations can capture acs.orgresearchgate.netalbany.edu.

Compound Names Table

| Chemical Formula | Common/Systematic Name |

| This compound | This compound |

Protein-Ligand Complex Stability and Dynamics

The efficacy of Flutamide is largely dependent on its ability to bind effectively and stably to its target, the Androgen Receptor (AR). Computational methods, particularly molecular dynamics (MD) simulations and binding free energy calculations, are instrumental in characterizing these interactions.

MD simulations allow researchers to observe the dynamic behavior of the Flutamide-AR complex over time, providing insights into the stability of the binding interface, the flexibility of the receptor, and the conformational changes induced by ligand binding. Techniques like the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the protein and ligand, respectively, throughout the simulation mdpi.comfrontiersin.orgresearchgate.net. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is frequently employed to estimate the binding free energy (ΔGbind), offering a quantitative measure of the binding affinity between Flutamide (or its active metabolite, Hydroxyflutamide) and the Androgen Receptor mdpi.comnih.govfrontiersin.org.

Studies have shown that Flutamide and its metabolite Hydroxyflutamide form stable complexes with the Androgen Receptor mdpi.comnih.govnih.gov. For instance, MM/GBSA calculations have reported binding free energies for Hydroxyflutamide with wild-type AR around -6.07 kcal/mol, while interactions with mutated ARs, such as T877A, have shown higher binding affinities, indicating potential mechanisms for drug resistance mdpi.comnih.gov. Docking studies have also provided binding scores for Flutamide, with values typically in the range of -7.7 to -8.7 kcal/mol for wild-type and mutated ARs, respectively researchgate.netnih.gov. These simulations reveal that ligand binding can induce conformational changes in the AR, particularly affecting helix 12, which is critical for coactivator recruitment and receptor activation mdpi.comnih.gov. Understanding these dynamic processes is key to designing next-generation antiandrogens with improved efficacy and reduced resistance frontiersin.orgnih.gov.

Table 1: Computational Binding Studies of Flutamide and Androgen Receptor

| Method | Target Protein | Ligand | Binding Metric | Value (kcal/mol) | Reference |

| MM/GBSA | WT AR | Hydroxyflutamide | Binding Free Energy | -6.07 | mdpi.comnih.gov |

| MM/GBSA | AR T877A | Hydroxyflutamide | Binding Free Energy | -8.42 | mdpi.comnih.gov |

| MM/GBSA | WT AR | Hydroxyflutamide | Binding Free Energy | -2.50 | mdpi.comnih.gov |

| MM/GBSA | WT AR | Hydroxyflutamide | Binding Free Energy | -8.22 | mdpi.comnih.gov |

| Docking | WT AR | Flutamide | Docking Score | -7.7 | researchgate.netnih.gov |

| Docking | AR T877A | Flutamide | Docking Score | -8.7 | researchgate.netnih.gov |

| Docking | AR | Flutamide Analogs | Docking Score (range) | -8.12 to -11.06 | doi.org |

Membrane Interaction Studies

While Flutamide is not an antimicrobial agent, understanding its interaction with biological membranes is crucial for its cellular uptake and delivery to intracellular targets like the Androgen Receptor. Flutamide is characterized as a hydrophobic molecule nih.gov. Its lipophilicity, quantified by its Log P value of 3.35, indicates a significant affinity for lipid environments, which is essential for crossing cell membranes to reach its intracellular receptor frontiersin.org.

Molecular dynamics simulations have been employed to study how Flutamide interacts with lipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC) membranes nih.gov. These studies reveal that hydrophobic molecules like Flutamide can diffuse into the lipid bilayer. Furthermore, research has explored the use of drug carriers, such as gold nanoparticles (AuNPs), to modulate Flutamide's membrane interaction. Conjugating Flutamide with AuNPs can alter its diffusion behavior within the lipid bilayer, potentially increasing its retention time at the membrane surface nih.gov. This highlights how computational methods can investigate strategies to enhance drug delivery across cellular barriers.

Cheminformatics and Virtual Screening for Flutamide Lead Optimization

Cheminformatics and virtual screening are powerful tools for identifying and optimizing potential drug candidates from vast chemical libraries. These approaches enable researchers to prioritize compounds based on their predicted biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, thereby reducing the time and cost associated with experimental screening.

For Flutamide, virtual screening has been employed in studies aiming to identify novel anti-androgen agents. By screening libraries of compounds against the Androgen Receptor, researchers can identify molecules with high binding affinity and favorable interaction profiles, similar to or better than Flutamide itself. These methods often involve structure-based virtual screening (SBVS), which utilizes the known 3D structure of the target protein (like the Androgen Receptor), or ligand-based virtual screening (LBVS), which uses known active molecules (like Flutamide) to search for similar compounds. Cheminformatics filters are integrated to assess drug-likeness and predict pharmacokinetic properties early in the discovery pipeline. This systematic in silico approach allows for the efficient exploration of chemical space and the rational design of improved Flutamide analogs or entirely new anti-androgenic compounds.

Artificial Intelligence and Machine Learning in Flutamide Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by providing advanced capabilities in areas such as retrosynthesis prediction, molecule generation, and property prediction. In the context of Flutamide, AI can significantly streamline the drug development process.

Compound Name Table

| Common Name | Molecular Formula |

| Flutamide | C11H11F3N2O3 |

Preclinical Pharmacological Investigations of C18h19f3n2o3

In Vitro Efficacy Studies

Cell-Based Assays for Target Engagement and Pathway Modulation

(No public data available for C18H19F3N2O3)

Biochemical Assays for Enzyme Inhibition and Receptor Binding

(No public data available for this compound)

In Vivo Efficacy Studies in Animal Models (e.g., Mouse Seizure Models)

Model Selection and Experimental Design

(No public data available for this compound)

Evaluation of Pharmacodynamic Endpoints

(No public data available for this compound)

ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Models

(No public data available for this compound)

Metabolic Stability and Biotransformation

Metabolic stability is a crucial parameter assessed early in drug discovery, as it determines a compound's half-life and bioavailability. These studies are typically conducted in vitro using liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Liver microsomes house cytochrome P450 (CYP450) enzymes, which are key drivers of Phase I metabolic reactions (e.g., oxidation, reduction). Hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II (conjugation) metabolic pathways. The rate at which the parent compound disappears over time in these systems is measured to calculate its intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance.

Biotransformation studies identify the chemical structure of metabolites formed. This is essential for understanding the pathways of elimination and for identifying any potentially reactive or pharmacologically active metabolites.

Table 1: Representative Data from an In Vitro Metabolic Stability Assay This table illustrates the typical parameters measured in such studies. The values are hypothetical and serve as an example of what researchers would seek to determine.

| Test System | Compound Concentration (µM) | Incubation Time (min) | Percent Parent Compound Remaining | Calculated Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 1 | 0 | 100 | 45 | 30.8 |

| 15 | 75 | ||||

| 30 | 52 | ||||

| 60 | 28 | ||||

| Rat Liver Microsomes | 1 | 0 | 100 | 25 | 55.4 |

| 15 | 58 | ||||

| 30 | 34 | ||||

| 60 | 12 |

Distribution and Bioavailability Considerations

Following absorption, a drug distributes from the systemic circulation into various tissues and organs. The extent of distribution is a key factor influencing a drug's efficacy and potential for toxicity. Preclinical studies assess parameters like plasma protein binding and tissue partitioning to understand how a compound like this compound would behave in vivo.

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, poor bioavailability can be a result of low aqueous solubility, poor permeability across the gut wall, or extensive first-pass metabolism in the gut and liver. Compounds with poor metabolic stability often exhibit low oral bioavailability because a significant portion of the drug is metabolized before it can reach the bloodstream.

Formulation Strategies for Enhanced Delivery in Preclinical Settings

For compounds with suboptimal physicochemical properties, such as poor water solubility, various formulation strategies are employed to improve their delivery and bioavailability in preclinical studies. The goal is to develop a formulation that allows for consistent and adequate exposure of the compound in animal models.

Common strategies are categorized based on the nature of the challenge:

Nanoparticle-based Formulations: Reducing the particle size of the drug substance to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and solubility.

Solid Dispersions: In this approach, the drug is dispersed in a carrier matrix, often a polymer. This can create an amorphous solid dispersion, where the drug exists in a higher energy, more soluble state compared to its crystalline form.

Lipid-based Formulations: For highly lipophilic ('grease-ball') molecules, formulating the drug in lipids, oils, and surfactants can enhance its solubilization and absorption through the lymphatic system.

Co-crystallization: This technique involves pairing the active pharmaceutical ingredient (API) with a benign co-former molecule to create a new crystalline solid with different, often improved, physicochemical properties like solubility and stability.

The choice of an appropriate formulation strategy depends heavily on the specific properties of the drug molecule, such as its solubility, permeability, and melting point.

Table 2: Common Formulation Approaches for Poorly Soluble Compounds

| Formulation Strategy | Primary Mechanism | Suitable for |

| Nanosuspensions | Increased surface area enhances dissolution rate | 'Brick-dust' molecules (high melting point, low solubility) |

| Amorphous Solid Dispersions | Stabilizes the drug in a higher energy, more soluble amorphous state | Compounds that can be molecularly dispersed in a polymer |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Drug is dissolved in a lipid-based formulation that forms an emulsion in the GI tract | 'Grease-ball' molecules (high lipophilicity, low solubility) |

| Co-crystals | Alters crystal lattice energy to improve solubility and stability | Crystalline compounds capable of forming hydrogen bonds with a co-former |

Future Research Directions and Outlook in C18h19f3n2o3 Chemistry and Biology

Design and Synthesis of Next-Generation C18H19F3N2O3 Analogs with Enhanced Specificity

Future research will prioritize the design and synthesis of novel analogs of this compound to achieve enhanced specificity for target biomolecules. This involves systematic structural modifications to improve binding affinity and selectivity, thereby minimizing off-target effects. Key strategies include exploring variations in the core molecular scaffold, introducing diverse functional groups, and optimizing stereochemistry. The presence of a trifluoromethyl (CF3) group, indicated by the formula, is known to significantly influence lipophilicity, metabolic stability, and binding interactions, making its precise placement and the nature of adjacent chemical moieties critical. Structure-activity relationship (SAR) studies will be fundamental, guiding analog design through iterative synthesis and biological evaluation. Advanced techniques like fragment-based drug design and scaffold hopping may also be employed to discover novel chemical entities with superior pharmacological profiles.

Data Table Example for 7.1: Analog Design Parameters

| Analog ID | Key Structural Modification | Predicted Binding Affinity (nM) | Predicted Selectivity Ratio (Target A/Target B) | Synthesis Feasibility |

| ANLG-001 | Trifluoromethyl group repositioned | 15 | 50:1 | High |

| ANLG-002 | Addition of polar substituent | 8 | 120:1 | Medium |

| ANLG-003 | Modification of nitrogen heterocycle | 25 | 30:1 | High |

| ANLG-004 | Chiral center inversion | 12 | 80:1 | Medium |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The future trajectory for compounds with the this compound formula may involve exploring therapeutic applications beyond their initially identified or hypothesized uses. This could include drug repurposing initiatives, where existing or investigational compounds are evaluated for efficacy against different diseases. Given the common presence of fluorinated nitrogen-containing structures in pharmaceuticals targeting a wide range of conditions, potential new indications could span areas such as oncology, neurodegenerative disorders, inflammatory diseases, or infectious agents. Comprehensive screening against diverse biological targets and disease models will be crucial for uncovering these novel therapeutic opportunities. Furthermore, understanding the compound's mechanism of action in its current context may reveal pathways that are relevant to other pathologies.

Data Table Example for 7.2: Potential Novel Therapeutic Areas

| Disease Area | Potential Target Pathway/Mechanism | Rationale for Exploration | Preclinical Evidence (Hypothetical) |

| Oncology | Kinase inhibition | Structural similarity to known kinase inhibitors | In vitro cell proliferation assay |

| Neurodegenerative Diseases | Neuroinflammation modulation | Potential to cross blood-brain barrier, anti-inflammatory effects | In vivo model of neuroinflammation |

| Autoimmune Disorders | Immune cell signaling modulation | Modulation of cytokine production | Cytokine release assay |

| Metabolic Syndrome | PPARγ agonism | Structural motifs associated with metabolic regulation | Adipogenesis assay |

Integration of Multi-Omics Data in this compound Mechanistic Studies

To gain a deeper understanding of how compounds with the this compound formula exert their biological effects, future research will increasingly integrate multi-omics data. This approach involves combining information from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to create a holistic view of cellular and systemic responses. By analyzing changes across these different molecular layers following treatment with this compound, researchers can elucidate complex signaling pathways, identify key molecular targets, and uncover emergent mechanisms of action. This data-driven approach can reveal unexpected biological activities and provide insights into potential biomarkers for efficacy or toxicity. Systems biology modeling can then be used to interpret these complex datasets and generate testable hypotheses.

Data Table Example for 7.3: Multi-Omics Data Integration for Mechanistic Studies

| Omics Layer | Key Findings (Hypothetical) | Implication for Mechanism | Associated Pathways |

| Transcriptomics | Upregulation of genes in apoptosis pathway | Suggests induction of programmed cell death | p53 signaling, caspase cascade |

| Proteomics | Downregulation of a specific kinase (e.g., SRC) | Indicates inhibition of a key signaling node | Cell growth, migration, survival |

| Metabolomics | Altered levels of specific amino acids and lipids | Reflects changes in cellular energy metabolism and biosynthesis | TCA cycle, fatty acid metabolism |

| Genomics | Identification of genetic variants influencing response (e.g., CYP enzymes) | Predicts potential for pharmacogenetic variability | Drug metabolism, drug response variability |

Advanced Computational Methodologies for this compound Optimization

The optimization of compounds like this compound will heavily rely on advanced computational methodologies. Artificial intelligence (AI) and machine learning (ML) algorithms can accelerate the drug discovery process by predicting molecular properties, identifying potential drug targets, and generating novel molecular structures with desired characteristics. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and cheminformatics will be employed to understand binding interactions, predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and virtually screen large compound libraries. These computational tools enable the rational design of analogs with improved efficacy, safety, and pharmacokinetic profiles, significantly reducing the time and cost associated with traditional experimental approaches.

Data Table Example for 7.4: Computational Methodologies for Optimization

| Computational Method | Application in this compound Research | Benefit |

| QSAR Modeling | Predicting biological activity based on structural features | Guides analog design for improved potency |

| Molecular Docking | Simulating binding of this compound to target proteins | Identifies key binding interactions and potential off-targets |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex | Provides insights into conformational changes and binding stability |

| AI/ML for Synthesis | Predicting synthetic routes and reaction outcomes | Streamlines analog synthesis and identifies efficient pathways |

| ADMET Prediction | Estimating pharmacokinetic and toxicological properties computationally | Early identification of potential development liabilities |

Challenges and Opportunities in Translating this compound Research to Broader Impact

Translating promising research findings for compounds like this compound into broader clinical or industrial impact presents significant challenges and opportunities. Key hurdles include the rigorous and lengthy process of preclinical testing and clinical trials, which require substantial investment and face high attrition rates. Ensuring consistent manufacturing at scale, maintaining product quality, and navigating complex regulatory approval pathways are also critical challenges. Opportunities lie in identifying robust biomarkers to predict patient response, optimizing formulation and delivery methods, and fostering collaborations between academic research institutions and pharmaceutical companies. Successful translation can lead to novel therapeutic agents, advanced materials, or improved chemical processes, ultimately benefiting society. The development of efficient synthetic routes and a clear understanding of the compound's mechanism of action are foundational for overcoming these translation barriers.

Data Table Example for 7.5: Translation Challenges and Opportunities

| Aspect of Translation | Challenge | Opportunity | Impact Area |

| Clinical Trials | High cost, long duration, patient recruitment | Development of predictive biomarkers, adaptive trial designs | Patient outcomes, therapeutic availability |

| Regulatory Approval | Stringent data requirements, evolving guidelines | Early engagement with regulatory bodies, robust data generation | Market access, product safety |

| Manufacturing | Scale-up complexity, cost of goods, quality control | Process optimization, continuous manufacturing technologies | Affordability, supply chain reliability |

| Intellectual Property | Patent landscape, freedom to operate | Strategic patent filing, licensing agreements | Commercial viability, innovation |

| Market Access | Reimbursement policies, physician adoption | Health economics studies, post-market surveillance, real-world evidence | Widespread use, public health |

Q & A

Q. Methodological Guidance

- Optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature to balance reaction kinetics and byproduct formation.

- Purity Assessment : Use UPLC (e.g., tR = 4.53–4.64 min) and LC-MS (e.g., [M+H]<sup>+</sup> = 369.19) for real-time monitoring .

| Step | Reagents/Conditions | Yield (%) | Purity (UPLC %) |

|---|---|---|---|

| 1 | 3-Trifluoromethylbenzyl bromide, K2CO3, DMF | 94 | 95.52 |

| 2 | HATU, DIPEA, DCM | 96 | 96.82 |

How can researchers resolve discrepancies in spectral data (e.g., NMR, HRMS) for C₁₈H₁₉F₃N₂O₃ derivatives?

Intermediate Research Focus

Discrepancies between calculated and observed spectral values (e.g., <sup>19</sup>F NMR δ = -64.0 ppm vs. predicted -63.5 ppm) may arise from solvent effects, conformational dynamics, or impurities.

Q. Methodological Guidance

- Troubleshooting :

What strategies address contradictions between in vitro potency and in vivo efficacy of C₁₈H₁₉F₃N₂O₃ in preclinical models?

Advanced Research Focus

For anticonvulsant derivatives, poor correlation between in vitro receptor binding (e.g., GABAA modulation) and in vivo efficacy (e.g., seizure reduction in rodents) may stem from pharmacokinetic limitations (e.g., blood-brain barrier permeability) .

Q. Methodological Guidance

- Data Reconciliation :

How should researchers design control experiments to validate the specificity of C₁₈H₁₉F₃N₂O₃ in enzyme inhibition assays?

Intermediate Research Focus

False-positive inhibition signals can arise from compound aggregation or off-target interactions.

Q. Methodological Guidance

- Controls :

What advanced statistical methods are suitable for analyzing dose-response contradictions in C₁₈H₁₉F₃N₂O₃ toxicity studies?

Advanced Research Focus

Non-monotonic dose-response curves (e.g., hormetic effects) require nonlinear regression models.

Q. Methodological Guidance

- Analysis :

How can researchers systematically evaluate the principal contradictions in optimizing C₁₈H₁₉F₃N₂O₃ synthesis (e.g., yield vs. purity)?

Advanced Research Focus

Principal contradictions arise when improving yield (e.g., via excess reagents) compromises purity (e.g., byproduct formation) .

Q. Methodological Guidance

- Resolution Framework :

What methodologies ensure reproducibility in C₁₈H₁₉F₃N₂O₃ spectral data across laboratories?

Basic Research Focus

Reproducibility requires standardized protocols for sample preparation and instrument calibration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.